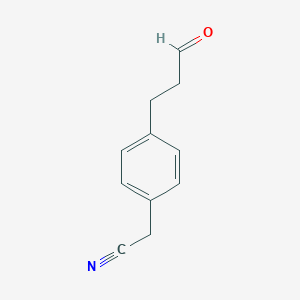![molecular formula C33H46F3OP B14788164 Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)
Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine is a complex organophosphorus compound. It is characterized by the presence of multiple substituents, including trifluoromethyl, isopropyl, and methoxy groups, attached to a biphenyl backbone. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine typically involves multiple steps. One common method includes the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds .
Applications De Recherche Scientifique
Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism by which Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic complexes. This interaction facilitates various chemical transformations by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphine, dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]: Another closely related compound with slight modifications in the substituents.
Uniqueness
The uniqueness of Dicyclohexyl[3’,4’,5’-trifluoro-3-(1-methylethoxy)-2’,6’-bis(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in specialized applications, such as advanced catalysis and material science .
Propriétés
Formule moléculaire |
C33H46F3OP |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-propan-2-yloxy-6-[3,4,5-trifluoro-2,6-di(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H46F3OP/c1-20(2)27-29(28(21(3)4)31(35)32(36)30(27)34)25-18-13-19-26(37-22(5)6)33(25)38(23-14-9-7-10-15-23)24-16-11-8-12-17-24/h13,18-24H,7-12,14-17H2,1-6H3 |
Clé InChI |
XXLKEJNVDNGXID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=C(C(=C1F)F)F)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)

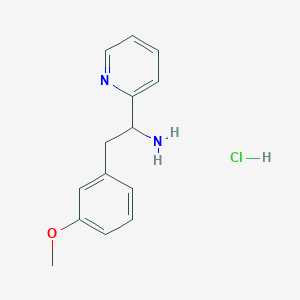
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
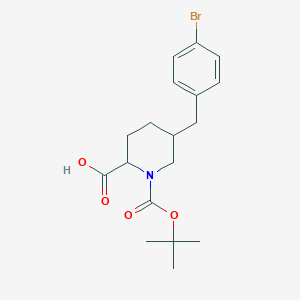
![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)


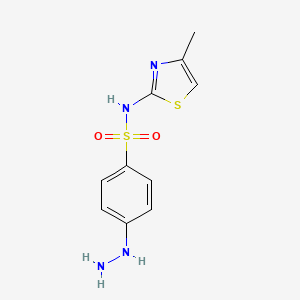
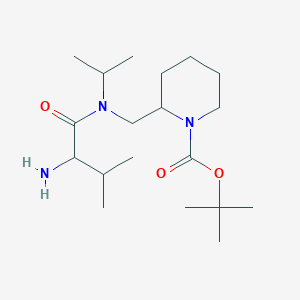
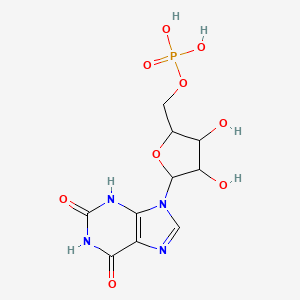
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide](/img/structure/B14788142.png)
![2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy-](/img/structure/B14788160.png)
